N-{4-[(3-chlorophenyl)sulfamoyl]phenyl}acetamide
Description
Properties
IUPAC Name |
N-[4-[(3-chlorophenyl)sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3S/c1-10(18)16-12-5-7-14(8-6-12)21(19,20)17-13-4-2-3-11(15)9-13/h2-9,17H,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSAXSHNIHOBPGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80353809 | |
| Record name | ST50552472 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80353809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19837-98-0 | |
| Record name | ST50552472 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80353809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-ACETAMIDO-3'-CHLOROBENZENESULFONANILIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(3-chlorophenyl)sulfamoyl]phenyl}acetamide typically involves the reaction of 3-chlorobenzenesulfonamide with 4-aminophenylacetamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to optimize yield and purity. The reaction conditions, such as temperature and pressure, are carefully monitored and controlled to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(3-chlorophenyl)sulfamoyl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenylacetamide derivatives.
Scientific Research Applications
N-{4-[(3-chlorophenyl)sulfamoyl]phenyl}acetamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes
Mechanism of Action
The mechanism of action of N-{4-[(3-chlorophenyl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
The compound’s structural analogs vary in substituents on the sulfamoyl group, phenyl ring, or acetamide moiety, leading to differences in physical properties, synthesis routes, and biological activities. Below is a detailed analysis:
Key Compounds :
(S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)acetamide
- Substituent : 2-Oxotetrahydrofuran-3-yl (cyclic ketone).
- Synthesis : Reacted N-acetylsulfanilyl chloride with a tetrahydrofuran-derived amine. Yield: 57%, m.p. 174–176°C .
- Differentiation : The polar 2-oxotetrahydrofuran group may enhance solubility compared to the hydrophobic 3-chlorophenyl group.
N-(4-(N-(5-Methylisoxazol-3-yl)sulfamoyl)phenyl)acetamide (Compound 9) Substituent: 5-Methylisoxazol-3-yl (heterocyclic). Properties: m.p. 165–167°C, Rf 0.81. Synthesized via nucleophilic substitution .
N-(4-(N-(3-(4-Benzylpiperazin-1-yl)propyl)sulfamoyl)-2-chlorophenyl)acetamide (C4019) Substituent: 4-Benzylpiperazine-propyl (bulky, basic group). Differentiation: The extended alkyl-piperazine chain may improve blood-brain barrier penetration compared to 3-chlorophenyl.
N-{4-[(4-Chlorophenyl)sulfamoyl]phenyl}acetamide
- Substituent : 4-Chlorophenyl (para-substituted).
- Properties : Structural isomer; similar melting point and solubility but altered steric effects .
Pharmacological Activity Comparisons
- Trends :
- Hydrophobic groups (e.g., 3-chlorophenyl) enhance membrane permeability but may reduce solubility.
- Heterocyclic substituents (e.g., isoxazole, thiazole) improve target specificity via hydrogen bonding.
- Bulky groups (e.g., piperazine) correlate with anti-inflammatory and CNS activity.
Physicochemical Properties
Biological Activity
N-{4-[(3-chlorophenyl)sulfamoyl]phenyl}acetamide, with the molecular formula C14H13ClN2O3S, has garnered attention in the scientific community for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, case studies, and research findings.
Chemical Structure and Properties
The compound features a sulfamoyl group attached to a phenyl ring , which is further connected to an acetamide group . The presence of the 3-chlorophenyl moiety enhances its chemical reactivity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C14H13ClN2O3S |
| Molecular Weight | 300.78 g/mol |
| SMILES | CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)Cl |
| InChI | InChI=1S/C14H13ClN2O3S/c1-10(18)16-12-5-7-14(8-6-12)21(19,20)17-13-4-2-3-11(15)9-13/h2-9,17H,1H3,(H,16,18) |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and proteins involved in inflammatory pathways. The compound may exert its anti-inflammatory effects by blocking the activity of cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of pro-inflammatory mediators such as prostaglandins. Additionally, it has been suggested that this compound can interact with various receptors and proteins, thereby modulating cellular signaling pathways.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and has shown promising results in inhibiting their growth.
Case Studies
- Antimicrobial Efficacy : In vitro studies demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL. These findings suggest potential applications in treating bacterial infections.
- Anti-inflammatory Studies : A study investigated the compound's effect on lipopolysaccharide (LPS)-induced inflammation in murine macrophages. Results showed a significant reduction in pro-inflammatory cytokines (TNF-alpha and IL-6), indicating its potential as an anti-inflammatory agent.
Research Findings
Recent investigations have highlighted several key findings regarding the biological activity of this compound:
- Enzyme Inhibition : The compound has been shown to inhibit carbonic anhydrase and acetylcholinesterase, suggesting potential applications in neurodegenerative disease treatment.
- Cellular Studies : In cellular assays, this compound demonstrated cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values around 20 µM.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-{4-[(3-chlorophenyl)sulfamoyl]phenyl}acetamide, and how can purity be maximized?
- Methodology : The synthesis involves reacting 4-acetamidobenzenesulfonyl chloride with 3-chloroaniline under alkaline conditions (pH 8–10) using Na₂CO₃. Maintaining precise pH control and reaction time (2–3 hours) is critical to avoid side products. Recrystallization in methanol improves purity .
- Key Considerations : Monitor reaction progress via TLC and optimize solvent systems (e.g., aqueous/organic phases) to enhance yield.
Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?
- Methodology :
- NMR : Assign peaks for sulfonamide (-SO₂NH-) protons (δ ~10–12 ppm) and acetamide (-NHCO-) protons (δ ~2.0–2.5 ppm) .
- IR : Validate sulfonyl (S=O, ~1350–1150 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) groups .
- X-ray crystallography : Resolve dihedral angles between aromatic rings (e.g., ~49.65° in analogs) and hydrogen-bonding networks (N–H⋯O) to confirm 3D conformation .
Q. How does the compound’s solubility vary with pH, and what formulations improve bioavailability?
- Methodology : Test solubility in buffered solutions (pH 1–13) using UV-Vis spectroscopy. Sulfonamides exhibit higher solubility in alkaline conditions due to deprotonation. Co-solvents (e.g., DMSO) or cyclodextrin encapsulation can enhance aqueous stability .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s biological activity against bacterial targets?
- Methodology :
- Enzyme inhibition assays : Measure IC₅₀ values against dihydropteroate synthase (DHPS), a sulfonamide target in folate biosynthesis .
- Molecular docking : Model interactions between the 3-chlorophenyl group and DHPS active-site residues (e.g., Phe, Lys) to rationalize selectivity .
- Data Contradictions : Some analogs show reduced activity despite structural similarity, suggesting off-target effects or metabolic instability .
Q. How do substituent variations (e.g., 3-Cl vs. 4-CH₃) impact pharmacological efficacy?
- Methodology :
- SAR Studies : Synthesize derivatives with halogens (F, Br) or methyl groups at the phenyl ring. Compare logP values (HPLC) and cytotoxicity (MTT assays) .
- Findings : 3-Chloro substitution enhances membrane permeability but may increase hepatotoxicity in murine models .
Q. What experimental strategies resolve discrepancies in reported IC₅₀ values across studies?
- Methodology :
- Standardized assays : Use identical cell lines (e.g., HepG2) and incubation times (e.g., 48 hours) to minimize variability.
- Meta-analysis : Adjust for differences in solvent concentrations (e.g., DMSO ≤0.1%) and assay endpoints (ATP vs. resazurin) .
Q. Can computational models predict the compound’s metabolic stability in vivo?
- Methodology :
- CYP450 metabolism simulations : Use Schrödinger’s ADMET Predictor to identify likely oxidation sites (e.g., sulfonamide nitrogen).
- In vitro validation : Incubate with liver microsomes and analyze metabolites via LC-MS .
Key Recommendations for Researchers
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
